molecular formula C33H32FN3O6 B4306860 DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4306860
M. Wt: 585.6 g/mol
InChI Key: WIVHDWYIXSYMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-amino-1-(2-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline core, substituted with fluorophenyl, methoxyphenyl, and pyridinyl groups, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorophenyl, methoxyphenyl, and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and pyridine derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction temperatures, pressures, and the concentration of reagents to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-1-(2-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, alcohols, and N-oxides, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Diethyl 2-amino-1-(2-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-amino-1-(2-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • Diethyl 2-amino-1-(2-bromophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

The presence of the fluorophenyl group in DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chlorophenyl and bromophenyl analogs. This makes it a more potent candidate for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

diethyl 2-amino-1-(2-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32FN3O6/c1-4-42-32(39)27-22(19-10-8-12-21(16-19)41-3)17-25-28(30(27)38)26(20-11-9-15-36-18-20)29(33(40)43-5-2)31(35)37(25)24-14-7-6-13-23(24)34/h6-16,18,22,26-27H,4-5,17,35H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVHDWYIXSYMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC=C3F)N)C(=O)OCC)C4=CN=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
DIETHYL 2-AMINO-1-(2-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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